molecular formula C24H35N5O7 B14259767 L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- CAS No. 208183-73-7

L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl-

Cat. No.: B14259767
CAS No.: 208183-73-7
M. Wt: 505.6 g/mol
InChI Key: TUBAVYYITOKMAY-VJANTYMQSA-N
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Description

L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- is a peptide compound composed of the amino acids L-tyrosine, L-asparagine, L-proline, and L-leucine. Peptides like this one are essential in various biological processes and have significant roles in biochemistry and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

    Protection of Amino Groups: Using protecting groups like Fmoc (9-fluorenylmethyloxycarbonyl) to prevent unwanted reactions.

    Coupling Reactions: Employing coupling reagents such as DCC (dicyclohexylcarbodiimide) or HOBt (1-hydroxybenzotriazole) to facilitate the formation of peptide bonds.

    Deprotection: Removing the protecting groups after each coupling step to allow the next amino acid to be added.

    Cleavage from Resin: Using reagents like TFA (trifluoroacetic acid) to release the synthesized peptide from the resin.

Industrial Production Methods

Industrial production of peptides often involves large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for efficiency and yield, with automated synthesizers playing a crucial role in scaling up production.

Chemical Reactions Analysis

Types of Reactions

L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- can undergo various chemical reactions, including:

    Oxidation: The tyrosine residue can be oxidized to form dopaquinone.

    Reduction: Reduction reactions can target disulfide bonds if present.

    Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of tyrosine can lead to dopaquinone, while reduction can yield free thiol groups from disulfide bonds.

Scientific Research Applications

L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- has various applications in scientific research:

Mechanism of Action

The mechanism of action of L-Tyrosine, L-asparaginyl-L-prolyl-L-leucyl- involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, including:

Comparison with Similar Compounds

Similar Compounds

    L-Tyrosine, L-asparaginyl-L-prolyl-L-valyl-: Similar structure but with valine instead of leucine.

    L-Tyrosine, L-asparaginyl-L-prolyl-L-isoleucyl-: Contains isoleucine instead of leucine.

    L-Tyrosine, L-asparaginyl-L-prolyl-L-phenylalanyl-: Phenylalanine replaces leucine

Uniqueness

Its combination of hydrophobic and hydrophilic residues allows it to interact with a variety of molecular targets, making it a versatile compound in research and industry .

Properties

CAS No.

208183-73-7

Molecular Formula

C24H35N5O7

Molecular Weight

505.6 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[(2S)-1-[(2S)-2,4-diamino-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]-3-(4-hydroxyphenyl)propanoic acid

InChI

InChI=1S/C24H35N5O7/c1-13(2)10-17(21(32)28-18(24(35)36)11-14-5-7-15(30)8-6-14)27-22(33)19-4-3-9-29(19)23(34)16(25)12-20(26)31/h5-8,13,16-19,30H,3-4,9-12,25H2,1-2H3,(H2,26,31)(H,27,33)(H,28,32)(H,35,36)/t16-,17-,18-,19-/m0/s1

InChI Key

TUBAVYYITOKMAY-VJANTYMQSA-N

Isomeric SMILES

CC(C)C[C@@H](C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)O)NC(=O)[C@@H]2CCCN2C(=O)[C@H](CC(=O)N)N

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CC=C(C=C1)O)C(=O)O)NC(=O)C2CCCN2C(=O)C(CC(=O)N)N

Origin of Product

United States

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